(4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrazole ring substituted with a methoxy and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and pyrazole intermediates. The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone . The final step involves the coupling of the piperazine and pyrazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the pyrazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated pyrazole derivative, while reduction of the carbonyl group would yield an alcohol derivative .
Scientific Research Applications
Chemistry
In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound has been studied for its potential as a ligand for various biological targets. Its piperazine and pyrazole moieties are known to interact with a variety of enzymes and receptors, making it a candidate for drug development .
Medicine
In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise as an anti-inflammatory and analgesic agent, and further studies are being conducted to explore its efficacy and safety .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored characteristics .
Mechanism of Action
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, while the pyrazole ring can inhibit specific enzymes involved in inflammatory pathways . These interactions result in the modulation of biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and pyrazole derivatives, such as:
- (4-(4-bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(3-methoxyphenyl)-1-(2-methyl-1H-pyrazol-4-yl)piperazine
Uniqueness
What sets (4-(2-chlorophenyl)piperazin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-19-11-12(15(18-19)23-2)16(22)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHWJKGJLXYPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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